Oral Bioavailability Superiority: Isorhapontin vs. Resveratrol
Isorhapontin's aglycone (isorhapontigenin) exhibits approximately 2- to 3-fold higher oral bioavailability compared to resveratrol in Sprague-Dawley rats [1]. At an oral dose of 100 µmol/kg, isorhapontigenin demonstrated a dose-normalized maximal plasma concentration (Cmax/Dose) of 0.010 ± 0.005 kg/L, dose-normalized plasma exposure (AUC/Dose) of 0.034 ± 0.011 kg·h/L, and oral bioavailability (F) of 24.2 ± 12.3% [1]. In contrast, resveratrol's corresponding values at the same dose were Cmax/Dose of 0.004 ± 0.001 kg/L, AUC/Dose of 0.011 ± 0.003 kg·h/L, and F of 11.7 ± 5.4% [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 24.2 ± 12.3% (isorhapontigenin, 100 µmol/kg oral dose in rats) |
| Comparator Or Baseline | 11.7 ± 5.4% (resveratrol, 100 µmol/kg oral dose in rats) |
| Quantified Difference | 2.07-fold higher |
| Conditions | Sprague-Dawley rats; single oral administration (100 μmol/kg); plasma pharmacokinetics measured by LC-MS/MS [1]. |
Why This Matters
Higher oral bioavailability reduces the required dose to achieve therapeutic plasma concentrations, directly impacting cost-effectiveness and feasibility in in vivo studies.
- [1] Yeo SCM, et al. Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Front Pharmacol. 2018;9:753. View Source
